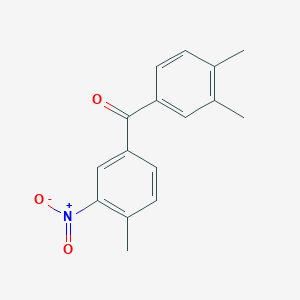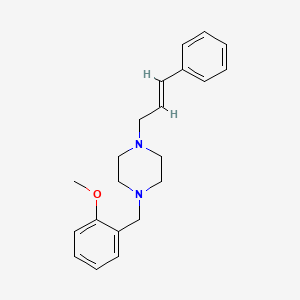
1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as PEP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PEP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine exerts its therapeutic effects through various mechanisms. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor involved in regulating inflammation and metabolism. 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune response. Furthermore, 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to modulate the activity of the serotonergic and dopaminergic systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative stress. 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine also modulates the activity of various enzymes, including COX-2, inducible nitric oxide synthase (iNOS), and matrix metalloproteinases (MMPs), which are involved in inflammation and tissue remodeling. In addition, 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to modulate the activity of ion channels and neurotransmitter receptors, which can affect neuronal excitability and synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily synthesized and purified, and its activity can be measured using various assays, such as ELISA, Western blot, and immunohistochemistry. However, 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine also has some limitations, including its poor solubility in water and its instability under certain conditions, such as exposure to light and air. Therefore, appropriate measures should be taken to ensure the stability and solubility of 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine during lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. First, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, including its effects on gene expression and signal transduction pathways. Second, the pharmacokinetics and pharmacodynamics of 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine need to be studied in more detail, including its absorption, distribution, metabolism, and excretion in vivo. Third, the potential side effects of 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine need to be evaluated in preclinical and clinical studies. Fourth, the development of novel 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine derivatives with improved stability, solubility, and potency should be explored. Finally, the therapeutic potential of 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine in various diseases, such as cancer, inflammation, and depression, needs to be evaluated in clinical trials.
Synthesemethoden
1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through various methods, including the condensation reaction between 2-methoxybenzaldehyde and 3-phenylpropenal in the presence of piperazine. Another method involves the reaction between 2-methoxybenzyl chloride and 3-phenylpropenyl piperazine in the presence of a base. The yield of 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-depressant effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has shown antidepressant-like effects in animal models of depression.
Eigenschaften
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-24-21-12-6-5-11-20(21)18-23-16-14-22(15-17-23)13-7-10-19-8-3-2-4-9-19/h2-12H,13-18H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYMEGAUCQEVAB-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxybenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

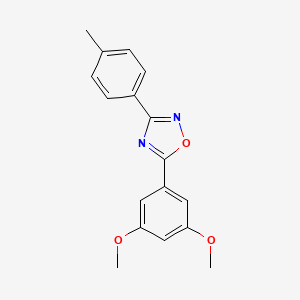
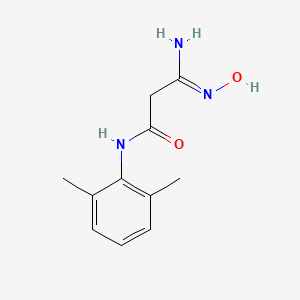
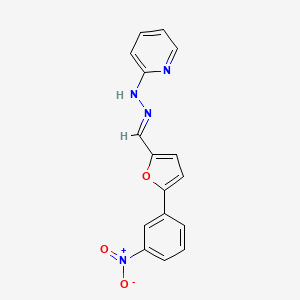
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5765846.png)
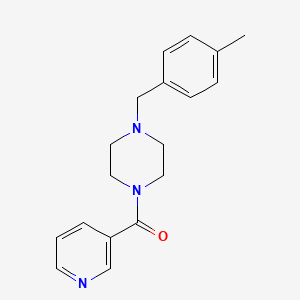
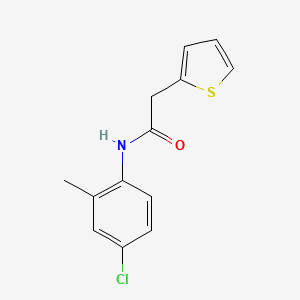

![2-(4-pyridinyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5765879.png)
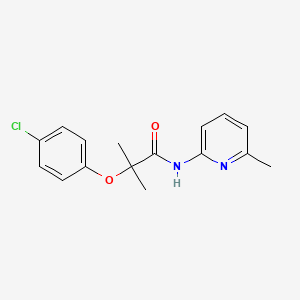
![N-[2-(dimethylamino)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5765891.png)
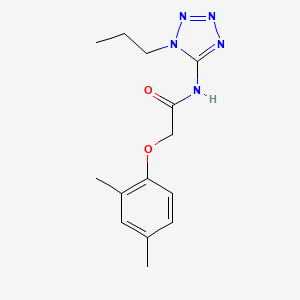

![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5765917.png)
